![molecular formula C17H16FN3O4 B3859654 N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859654.png)
N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide, also known as DFH-3, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DFH-3 belongs to the class of hydrazones and has been found to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it has been suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in tumor growth and proliferation. A study by Hu et al. (2019) found that N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide inhibited the expression of cyclin D1 and cyclin E, which are proteins involved in cell cycle progression and proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide has been found to possess a range of biochemical and physiological effects. A study by Zhang et al. (2017) reported that N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide inhibited the growth and proliferation of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Hu et al. (2019) found that N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide inhibited the migration and invasion of breast cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential antitumor activity, which makes it a promising candidate for cancer research. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide. One possible direction is to investigate its potential applications in other types of cancer, such as lung cancer or colon cancer. Another direction is to explore its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, future studies could focus on improving the solubility and bioavailability of N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide, in order to enhance its efficacy as a potential cancer treatment.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. A study by Hu et al. (2019) found that N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide exhibited antitumor activity against breast cancer cells. Another study by Zhang et al. (2017) reported that N-(2,4-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide showed promising inhibitory effects on human hepatocellular carcinoma cells.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N'-[(E)-(2-fluorophenyl)methylideneamino]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c1-24-12-7-8-14(15(9-12)25-2)20-16(22)17(23)21-19-10-11-5-3-4-6-13(11)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYCKWUPRXYIP-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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